(2,4-Dichloro-5-methylphenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dichloro-5-methylphenoxy)acetic acid is an organic compound with the chemical formula C9H8Cl2O3. It is a derivative of phenoxyacetic acid and is known for its use as a systemic herbicide. This compound is particularly effective in controlling broadleaf weeds in various agricultural settings, including cereal crops, pastures, and orchards .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dichloro-5-methylphenoxy)acetic acid typically involves the chlorination of 2-methylphenoxyacetic acid. The process begins with the esterification of 2-methylphenoxyacetic acid, followed by chlorination using reagents such as sulfuryl chloride or thionyl chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts and specific reaction temperatures are crucial in the industrial synthesis to ensure the efficiency and cost-effectiveness of the production .
Analyse Chemischer Reaktionen
Types of Reactions: (2,4-Dichloro-5-methylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated phenols.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Chlorinated phenols and quinones.
Reduction: Less chlorinated phenoxyacetic acids.
Substitution: Phenoxyacetic acids with different substituents.
Wissenschaftliche Forschungsanwendungen
(2,4-Dichloro-5-methylphenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying the reactivity of chlorinated phenoxyacetic acids.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: Widely used as a herbicide in agriculture to control broadleaf weeds
Wirkmechanismus
The mechanism of action of (2,4-Dichloro-5-methylphenoxy)acetic acid involves its role as a synthetic auxin. It mimics the natural plant hormone indoleacetic acid (IAA), leading to uncontrolled growth and eventual death of the target weeds. The compound binds to auxin receptors, triggering a cascade of molecular events that result in abnormal cell division and elongation .
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 2-Methyl-4-chlorophenoxyacetic acid (MCPA)
- 4-Chloro-2-methylphenoxyacetic acid (MCPB)
Comparison: (2,4-Dichloro-5-methylphenoxy)acetic acid is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Compared to 2,4-D and MCPA, it has a different spectrum of activity and environmental persistence. Its selective action on broadleaf weeds while sparing grasses makes it a valuable herbicide in various agricultural applications .
Eigenschaften
CAS-Nummer |
1556-01-0 |
---|---|
Molekularformel |
C9H8Cl2O3 |
Molekulargewicht |
235.06 g/mol |
IUPAC-Name |
2-(2,4-dichloro-5-methylphenoxy)acetic acid |
InChI |
InChI=1S/C9H8Cl2O3/c1-5-2-8(14-4-9(12)13)7(11)3-6(5)10/h2-3H,4H2,1H3,(H,12,13) |
InChI-Schlüssel |
JIPVYKRMJQZZLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.